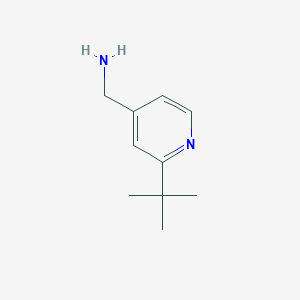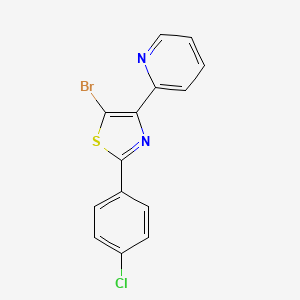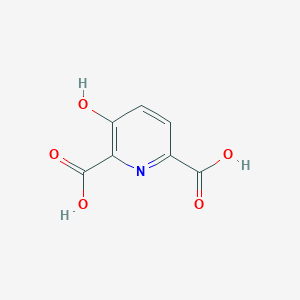
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide is a chemical compound with the molecular formula C14H23ClN2O2S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a sulfonamide group attached to a benzene ring, with additional functional groups including an amino group, a chlorine atom, and dibutyl substituents.
Métodos De Preparación
The synthesis of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of 2-chlorobenzenesulfonamide to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with dibutylamine under suitable conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent. Sulfonamides are known to inhibit enzymes like carbonic anhydrase, which is involved in various physiological processes.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in tissues. By inhibiting carbonic anhydrase, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets and pathways involved include the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function.
Comparación Con Compuestos Similares
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-amino-N,N-dibutyl-2-chlorobenzamide: Similar structure but lacks the sulfonamide group, leading to different chemical properties and biological activities.
4-amino-N,N-dibutyl-2-chlorobenzene-1-sulfonamide: Similar structure but with variations in the position of substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H23ClN2O2S |
|---|---|
Peso molecular |
318.9 g/mol |
Nombre IUPAC |
4-amino-N,N-dibutyl-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(16)11-13(14)15/h7-8,11H,3-6,9-10,16H2,1-2H3 |
Clave InChI |
BLDURGUCHYQJBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)

![Benzyl 2-(methoxymethylene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13872205.png)

![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)




![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)



